

6-Methoxy-2-naphthaldehyde molecular structure and conformation

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Compound of Interest

Compound Name: **6-Methoxy-2-naphthaldehyde**

Cat. No.: **B117158**

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An In-depth Technical Guide on the Molecular Structure and Conformation of **6-Methoxy-2-naphthaldehyde**

Introduction

6-Methoxy-2-naphthaldehyde is an aromatic organic compound featuring a naphthalene core substituted with a methoxy group at the 6-position and an aldehyde group at the 2-position. Its chemical formula is $C_{12}H_{10}O_2$ and it has a molecular weight of 186.21 g/mol [1]. This compound serves as a crucial intermediate in the synthesis of various chemical entities, including pharmaceuticals and fluorescent dyes[2][3]. Notably, it is a key precursor in the production of Nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID)[3].

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of **6-Methoxy-2-naphthaldehyde**. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this molecule's physicochemical characteristics. The guide synthesizes data from X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational studies, presenting quantitative data in structured tables and outlining key experimental protocols.

Molecular Structure

The definitive molecular structure of **6-Methoxy-2-naphthaldehyde** in the solid state has been elucidated by single-crystal X-ray diffraction. The analysis reveals a largely planar naphthalene

ring system with specific orientations for the methoxy and aldehyde functional groups.

Crystallographic Data

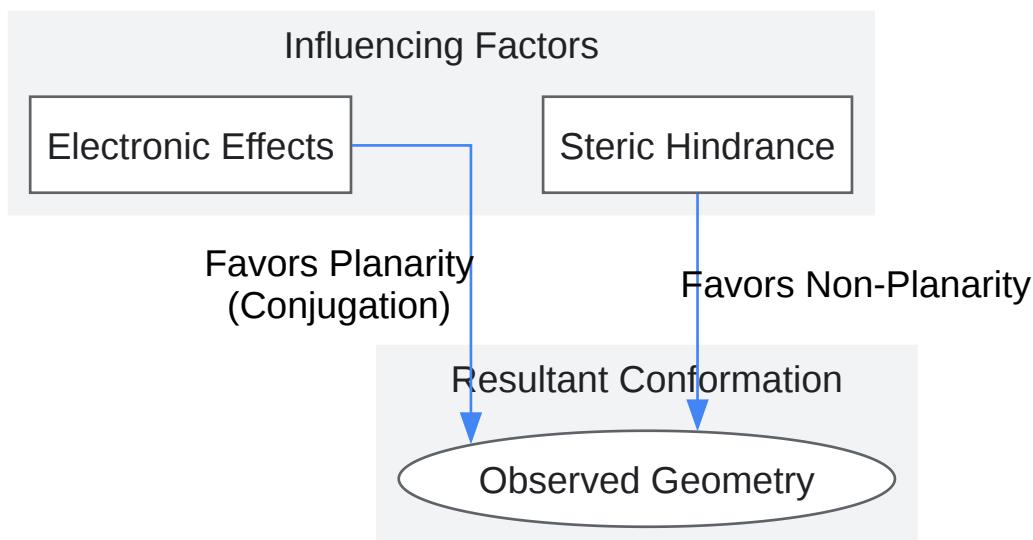
The compound crystallizes in the orthorhombic space group Pcab.^[4] The crystal structure is stabilized by intermolecular hydrogen bonds of the C-H \cdots O type^[4]. Detailed crystallographic parameters are summarized in the table below.

Parameter	Value	Reference
Crystal System	Orthorhombic	[4]
Space Group	Pcab	[4]
a (Å)	7.4720(8)	[4]
b (Å)	15.6800(11)	[4]
c (Å)	16.4010(15)	[4]
Z (molecules/unit cell)	8	[4]
CCDC Number	281918	[1]

Conformational Analysis

The conformation of **6-Methoxy-2-naphthaldehyde** is defined by the spatial arrangement of its methoxy and aldehyde substituents relative to the naphthalene scaffold. In the solid state, the naphthalene ring system is nearly planar, with a dihedral angle of 2.12(9) $^{\circ}$ between the two fused rings^[4].

The substituents exhibit slight deviations from this plane. The methoxy group's C-O bond and the aldehyde group's C=O bond are twisted with respect to the ring, a conformation influenced by a balance of electronic effects (conjugation) and steric hindrance^{[4][5]}. The torsion angles involving the methoxy group (C7-C6-O1-C12) and the aldehyde group (C3-C2-C11-O2) are $-2.9(3)^{\circ}$ and $-4.8(4)^{\circ}$, respectively, indicating that both groups are slightly out of the naphthalene plane^[4].

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Caption: Logical relationship of factors influencing molecular conformation.

Spectroscopic Characterization

Spectroscopic methods, particularly NMR, are essential for confirming the structure of **6-Methoxy-2-naphthaldehyde** in solution.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, aldehydic, and methoxy protons.

Proton	Chemical Shift (ppm)	Solvent	Reference
Aldehyde (-CHO)	~10.1	CDCl ₃	[6]
Aromatic (Naphthyl)	7.2 - 8.2	CDCl ₃	[6]
Methoxy (-OCH ₃)	~3.9	CDCl ₃	[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the presence of twelve distinct carbon environments, including the carbonyl carbon of the aldehyde group.

Carbon	Chemical Shift (ppm)	Solvent	Reference
Aldehyde (C=O)	~192.1	CDCl ₃	[7][8]
Aromatic (C-O)	~160.0	CDCl ₃	[7][8]
Aromatic (C-H, C-C)	105.8 - 137.5	CDCl ₃	[7][8]
Methoxy (-OCH ₃)	~55.5	CDCl ₃	[7][8]

Experimental Protocols

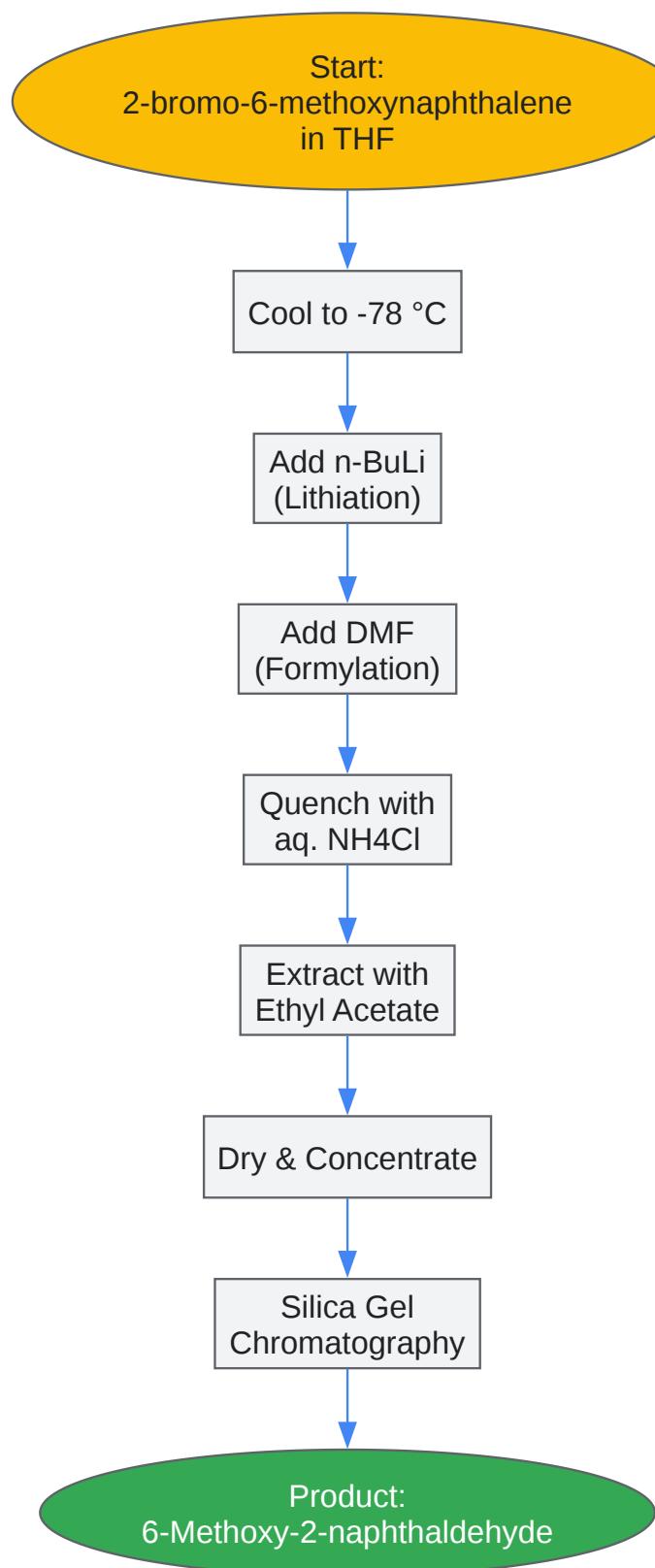
The structural and conformational data presented in this guide are derived from specific experimental procedures. The following sections detail the methodologies for the synthesis and structural analysis of **6-Methoxy-2-naphthaldehyde**.

Synthesis Protocol (via Lithiation)

One common laboratory-scale synthesis involves the formylation of 2-bromo-6-methoxynaphthalene.[9]

- Reaction Setup: Dissolve 2-bromo-6-methoxynaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon).
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.0 eq, typically 2.5 M in hexanes) dropwise while maintaining the temperature. Stir the mixture at -78 °C for 45 minutes.
- Formylation: Add N,N-dimethylformamide (DMF) (2.0 eq) to the reaction mixture. Allow the solution to stir for an additional 15 minutes at -78 °C.
- Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).
- Work-up: Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

- Purification: Purify the resulting crude residue by silica gel column chromatography (e.g., using an ether:hexanes mobile phase) to yield **6-Methoxy-2-naphthaldehyde** as an off-white solid[9].



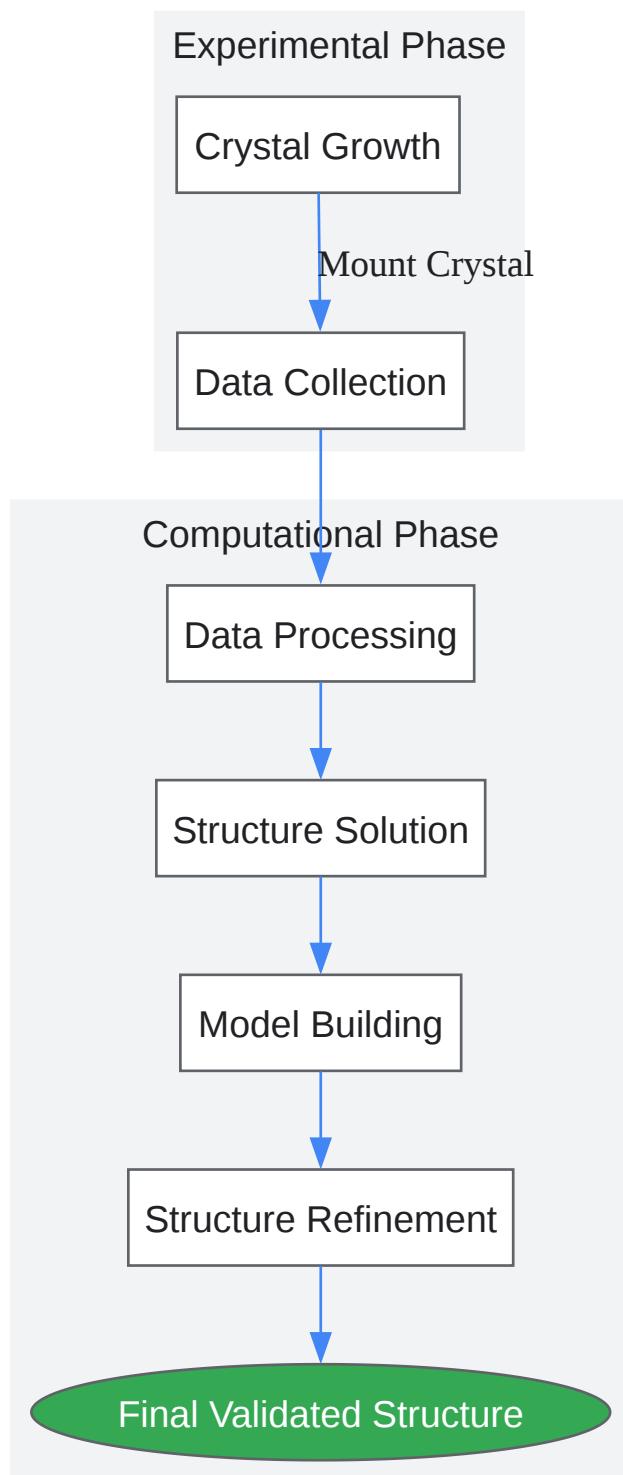
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Caption: Workflow for the synthesis of **6-Methoxy-2-naphthaldehyde**.

Single-Crystal X-ray Diffraction Protocol

The determination of the molecular structure relies on a standardized crystallographic workflow[10].

- Crystal Growth: Grow single crystals of **6-Methoxy-2-naphthaldehyde** suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system.
- Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.
- Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays, producing a pattern of reflections. The intensities and positions of these reflections are recorded as the crystal is rotated.
- Data Processing: Integrate the raw reflection data and apply corrections for experimental factors (e.g., Lorentz and polarization effects) to obtain a final set of structure factors.
- Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods to generate an initial electron density map.
- Model Building: Fit a molecular model (the positions of the atoms) to the electron density map.
- Structure Refinement: Iteratively refine the atomic positions, and their thermal displacement parameters against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.
- Validation: The final refined structure is validated for geometric sensibility and agreement with the experimental data.



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Caption: General workflow for single-crystal X-ray crystallography.

Conclusion

The molecular structure and conformation of **6-Methoxy-2-naphthaldehyde** have been well-characterized through X-ray crystallography and NMR spectroscopy. The molecule possesses a rigid, nearly planar naphthalene framework. The aldehyde and methoxy substituents lie slightly out of the ring plane, a conformation governed by the interplay of steric and electronic effects. The detailed structural and spectroscopic data provided herein serve as a valuable resource for scientists engaged in fields such as medicinal chemistry, materials science, and synthetic organic chemistry, enabling a deeper understanding of this compound's reactivity and potential applications.

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